
A Technical Guide to the Spectral Analysis of 2-
Amino-5-bromonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
2-Amino-5-bromonicotinic acid

hydrobromide

Cat. No.: B1525712 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the spectral data for 2-Amino-5-

bromonicotinic acid, a key intermediate in pharmaceutical synthesis. As direct experimental

spectra for this compound are not readily available in public databases, this document

leverages established principles of spectroscopy and data from analogous compounds to

provide a robust, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data. This approach is designed to empower researchers

with the foundational knowledge to identify and characterize this molecule in a laboratory

setting.

Introduction to 2-Amino-5-bromonicotinic Acid
2-Amino-5-bromonicotinic acid, with the chemical formula C₆H₅BrN₂O₂ and a molecular weight

of 217.02 g/mol , is a substituted pyridine derivative.[1][2][3] Its structure, featuring an amino

group, a bromine atom, and a carboxylic acid on the pyridine ring, makes it a versatile building

block in medicinal chemistry. Understanding its spectral characteristics is paramount for

confirming its identity, purity, and for tracking its transformations in chemical reactions.

Below is the chemical structure of 2-Amino-5-bromonicotinic acid:

Caption: Chemical structure of 2-Amino-5-bromonicotinic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR spectra of 2-Amino-5-bromonicotinic acid are

discussed below.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the two aromatic protons

on the pyridine ring, the protons of the amino group, and the proton of the carboxylic acid. The

chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Amino-5-bromonicotinic acid

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-4 8.0 - 8.2 Doublet (d) ~2.5

H-6 8.3 - 8.5 Doublet (d) ~2.5

-NH₂ 5.0 - 7.0 Broad Singlet (br s) -

-COOH 12.0 - 13.0 Broad Singlet (br s) -

Causality behind Predictions:

Aromatic Protons (H-4 and H-6): The pyridine ring protons are deshielded due to the ring's

aromaticity and the electron-withdrawing nature of the nitrogen atom. The bromine at C-5 will

have a moderate deshielding effect on the adjacent protons. The carboxylic acid group at C-

3 will strongly deshield the adjacent H-4. The amino group at C-2 is electron-donating, which

would typically shield adjacent protons, but its effect is counteracted by the other

substituents. The expected coupling between H-4 and H-6 is a small meta-coupling.

Amino (-NH₂) and Carboxylic Acid (-COOH) Protons: These protons are exchangeable and

often appear as broad signals. Their chemical shifts can vary significantly with the solvent,

concentration, and temperature due to hydrogen bonding.[4]
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Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Amino-5-bromonicotinic acid

Carbon Predicted Chemical Shift (δ, ppm)

C-2 155 - 160

C-3 110 - 115

C-4 140 - 145

C-5 115 - 120

C-6 150 - 155

-COOH 165 - 170

Causality behind Predictions:

C-2 and C-6: These carbons are adjacent to the electronegative nitrogen atom and are

therefore significantly deshielded. The amino group at C-2 will cause some shielding, while

the bromine at C-5 will deshield C-6.

C-3: This carbon is attached to the carboxylic acid group and is expected to be in the typical

range for aromatic carbons bearing a carboxyl substituent.

C-4: This carbon is expected to be deshielded due to its position relative to the nitrogen and

the bromine atom.

C-5: The carbon directly bonded to the bromine atom will experience a moderate shielding

effect (the "heavy atom effect").

Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to

appear in the typical downfield region for such functional groups.[5]

Experimental Protocol for NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 2-Amino-5-bromonicotinic acid in approximately

0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility

in less polar solvents). Add a small amount of tetramethylsilane (TMS) as an internal

standard (0 ppm).

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key

parameters to set include the spectral width, acquisition time, relaxation delay, and number

of scans.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the

relative number of protons.
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Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Table 3: Predicted IR Absorption Bands for 2-Amino-5-bromonicotinic acid

Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

O-H (Carboxylic Acid) 3300 - 2500 Broad, Strong

N-H (Amino) 3500 - 3300 Medium, Two Bands

C-H (Aromatic) 3100 - 3000 Weak to Medium

C=O (Carboxylic Acid) 1710 - 1680 Strong

C=C and C=N (Aromatic Ring) 1620 - 1450 Medium to Strong

C-N 1350 - 1250 Medium

C-Br 700 - 500 Medium to Strong

Causality behind Predictions:

O-H and N-H Stretching: The broad O-H stretch of the carboxylic acid is due to strong

hydrogen bonding.[4][6] The amino group is expected to show two distinct N-H stretching

bands, corresponding to symmetric and asymmetric vibrations.[7]

C=O Stretching: The carbonyl group of the carboxylic acid will give a strong absorption band

in the characteristic region. Its exact position can be influenced by hydrogen bonding.

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will

appear in the 1620-1450 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond will have a characteristic absorption in the

fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small

amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the

mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record a background spectrum of the empty sample compartment (or the

ATR crystal). Then, place the sample in the beam path and record the sample spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum of 2-Amino-5-bromonicotinic acid:

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the

mass of the molecule. Due to the presence of bromine, there will be two peaks of nearly

equal intensity: one for the isotope ⁷⁹Br (at m/z 216) and one for ⁸¹Br (at m/z 218).

Key Fragmentation Pathways:

Loss of -OH (M-17): A common fragmentation for carboxylic acids is the loss of a hydroxyl

radical, leading to peaks at m/z 199 and 201.[8]

Loss of -COOH (M-45): The loss of the entire carboxylic acid group as a radical is also a

likely fragmentation pathway, resulting in peaks at m/z 171 and 173.[8]

Decarboxylation (Loss of CO₂): Loss of carbon dioxide from the molecular ion would give

peaks at m/z 172 and 174.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Amino-5-bromonicotinic acid
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m/z (for ⁷⁹Br/⁸¹Br) Fragment

216/218 [M]⁺

199/201 [M - OH]⁺

171/173 [M - COOH]⁺

172/174 [M - CO₂]⁺

Experimental Protocol for Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or after separation by gas chromatography (GC) or liquid chromatography (LC),

depending on the volatility and thermal stability of the compound. For this compound, LC-MS

with electrospray ionization (ESI) would be a suitable method.

Ionization: In ESI, the sample is dissolved in a suitable solvent and sprayed into the mass

spectrometer, where it is ionized.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated.

2-Amino-5-bromonicotinic
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Caption: Predicted major fragmentation pathways in mass spectrometry.
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Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral

data for 2-Amino-5-bromonicotinic acid. By understanding the expected NMR, IR, and MS data

and the principles behind them, researchers and drug development professionals can more

confidently identify and utilize this important chemical intermediate. The provided experimental

protocols offer a starting point for obtaining high-quality spectral data in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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